4-Hydroxy-3,5-dinitrobenzonitrile
Overview
Description
4-Hydroxy-3,5-dinitrobenzonitrile is a useful research compound. Its molecular formula is C7H3N3O5 and its molecular weight is 209.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Chemical Reaction Mechanisms
4-Hydroxy-3,5-dinitrobenzonitrile has been studied for its role in various chemical reactions. One significant research area involves the investigation of its reaction mechanisms. For instance, Abe (1983) explored the reaction of 3,5-dinitrobenzonitrile in a methanol solution with sodium methoxide, focusing on the formation of Meisenheimer complexes and the final product methoxy(3,5-dinitrophenyl)methanimine. This study provided insights into the catalytic reaction process and the thermodynamic stabilities involved (Abe, 1983).
2. Organic Synthesis
The compound is also used in organic synthesis. For example, Anderson and Taylor (1986) described the novel synthesis of pyrido[1,2-a]benzimidazoles via the reaction of N-acyl arylhydroxylamines with pyridine, involving 4-chloro-3,5-dinitrobenzonitrile. This process highlights the use of this compound in the synthesis of complex organic structures (Anderson & Taylor, 1986).
3. Formation of Meisenheimer Complexes
Research by Foreman and Foster (1969) demonstrated that both 3,5-dinitrobenzonitrile and 3,5-dinitrobenzotrifluoride can form Meisenheimer-type σ-complexes with various nucleophiles in solution. This study provided valuable insights into the versatility of this compound in forming such complexes, which are fundamental in organic chemistry (Foreman & Foster, 1969).
4. Synthesis and Characterization
Jia Si-yuan (2009) conducted a study on the synthesis and characterization of 3,5-dinitrobenzonitrile, starting from benzoic acid. This research is essential for understanding the structural properties and synthesis pathways of this compound (Jia Si-yuan, 2009).
5. Electrochemical Applications
Yang Guo-gang (2009) explored the preparation of 4-Chloro-3,5-diaminobenzonitrile by indirect electrochemistry reduction, which involved the reduction of 4-chloro-3,5-dinitrobenzonitrile. This research contributes to our understanding of the electrochemical applications of this compound (Yang Guo-gang, 2009).
Properties
IUPAC Name |
4-hydroxy-3,5-dinitrobenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O5/c8-3-4-1-5(9(12)13)7(11)6(2-4)10(14)15/h1-2,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBIIHJRFXQEKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177732 | |
Record name | Benzonitrile, 4-hydroxy-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2315-80-2 | |
Record name | 4-Hydroxy-3,5-dinitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2315-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 4-hydroxy-3,5-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 4-hydroxy-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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